Piperidine-3,4,5-triol

glycosidase inhibition iminosugar stereochemistry β‑galactosidase

Piperidine-3,4,5-triol designates a core 3,4,5-trihydroxypiperidine iminosugar scaffold that lacks the C-2 hydroxymethyl substituent present in 1‑deoxynojirimycin (DNJ) and 1‑deoxygalactonojirimycin (DGJ, migalastat). This structural simplification reduces the stereochemical complexity from four chiral centers (DNJ/DGJ) to three (or meso forms), creating a chemically tractable platform for systematic structure–activity relationship (SAR) studies.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B2651795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3,4,5-triol
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)O
InChIInChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5?
InChIKeyRMCNETIHECSPMZ-NGQZWQHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why Piperidine-3,4,5-triol (3,4,5-Trihydroxypiperidine) Is a Chemically Distinct Iminosugar Scaffold for Glycosidase-Targeted Research Programs


Piperidine-3,4,5-triol designates a core 3,4,5-trihydroxypiperidine iminosugar scaffold that lacks the C-2 hydroxymethyl substituent present in 1‑deoxynojirimycin (DNJ) and 1‑deoxygalactonojirimycin (DGJ, migalastat) [1]. This structural simplification reduces the stereochemical complexity from four chiral centers (DNJ/DGJ) to three (or meso forms), creating a chemically tractable platform for systematic structure–activity relationship (SAR) studies. The scaffold is commercially available as multiple stereochemically defined isomers, notably (3R,4r,5S)-piperidine-3,4,5-triol (CAS 13042‑55‑2, also named 1,5‑dideoxy‑1,5‑imino‑D‑xylitol), which has been crystallographically characterized in complex with β‑glucosidase and β‑xylosidase targets [2].

Why Piperidine-3,4,5-triol Cannot Be Interchanged with 1‑Deoxynojirimycin or Other In‑Class Iminosugars


Despite an apparent structural relationship, piperidine‑3,4,5‑triol and 1‑deoxynojirimycin (DNJ) occupy distinct chemical space: the absence of the C‑2 hydroxymethyl group eliminates a key hydrogen‑bond donor/acceptor that is critical for binding affinity and selectivity across glycosidase families [1]. This single‑group deletion can invert enzyme targeting; for example, unsubstituted meso‑2 piperidine‑3,4,5‑triol (compound 4) inhibits β‑galactosidase with a Ki of 4.2 μM while showing no detectable inhibition of α‑galactosidase (Fabrazyme), whereas the N‑phenylethyl‑meso‑1 isomer (19) selectively inhibits Fabrazyme (Ki = 46 μM) with 10‑fold selectivity over β‑galactosidase [2]. Such stereochemistry‑driven selectivity switching is absent in the DNJ series, where the hydroxymethyl group dominates the pharmacophore. Consequently, substituting piperidine‑3,4,5‑triol with DNJ or DGJ in a screening cascade risks losing target‑specific activity, obtaining misleading SAR, or missing selectivity windows that are unique to the truncated scaffold.

Quantitative Differentiation of Piperidine-3,4,5-triol from Its Closest Structural Analogs — Head‑to‑Head Enzymatic Data


Stereochemistry Dictates a 260‑Fold Difference in β‑Galactosidase Inhibition Between Two Piperidine‑3,4,5‑triol Diastereomers

In a direct head‑to‑head comparison within the same study, the meso‑2 diastereomer of piperidine‑3,4,5‑triol (compound 4, (3R,4r,5S)‑configuration) inhibited Escherichia coli β‑galactosidase (LacZ) with a Ki of 4.2 ± 1.4 μM, whereas the meso‑1 diastereomer (compound 3) required a Ki of 1100 ± 300 μM to achieve the same effect [1]. The 3L diastereomer (compound 5) showed an intermediate Ki of 170 ± 80 μM. All measurements were performed under identical assay conditions (Table 1) [1].

glycosidase inhibition iminosugar stereochemistry β‑galactosidase

N‑Phenylethyl Derivatization Improves Fabrazyme (α‑Galactosidase A) Inhibition by 28‑Fold Over the Parent Piperidine‑3,4,5‑triol Scaffold

The parent meso‑1 piperidine‑3,4,5‑triol (compound 3) exhibits weak inhibition of human α‑galactosidase A (Fabrazyme) with a Ki of 1290 ± 20 μM. Installation of an N‑phenylethyl group (compound 19) reduced the Ki to 46 ± 6 μM, representing a 28‑fold potency enhancement [1]. This derivatization simultaneously introduced 11‑fold selectivity for Fabrazyme over LacZ β‑galactosidase (Ki = 490 ± 90 μM) [1]. The N‑propargyl (21) and N‑hydroxyethyl (23) analogues also gained Fabrazyme activity (Ki = 87 μM and 46 μM, respectively), while the N‑butyl (22) and unsubstituted (3) compounds showed no measurable inhibition [1].

Fabry disease α‑galactosidase inhibition pharmacological chaperone

N‑Alkylation Switches On β‑Glucosidase (Abg) Inhibition That Is Absent in the Parent Piperidine‑3,4,5‑triol

meso‑1 piperidine‑3,4,5‑triol (compound 3) exhibits no detectable inhibition of Agrobacterium sp. β‑glucosidase (Abg). However, N‑alkylation with phenylethyl (19), propargyl (21), or hydroxyethyl (23) groups confers potent inhibitory activity, with Ki values of 75 ± 14 μM, 87 ± 26 μM, and 46 ± 9 μM, respectively [1]. The hydroxyethyl analogue 23, a direct structural mimic of the antidiabetic drug miglitol, achieves the lowest Ki in the series [1]. In contrast, the meso‑2 diastereomer (4) shows modest intrinsic β‑glucosidase inhibition (Ki = 190 ± 30 μM) that is completely abolished upon N‑alkylation, demonstrating that the effect of derivatization is diastereomer‑dependent [1].

β‑glucosidase inhibition N‑alkyl iminosugar Gaucher disease

Piperidine‑3,4,5‑triol Exhibits Weak GCase Inhibition (Ki = 2.8 μM) Compared to Sub‑Micromolar Multivalent Derivatives

Monomeric (3R,4r,5S)‑piperidine‑3,4,5‑triol (1,5‑dideoxy‑1,5‑imino‑D‑xylitol) inhibits wild‑type human glucocerebrosidase (GCase) with a Ki of 2.80 × 10³ nM (2.8 μM) at pH 5.0, as determined by competitive inhibition assays using 2,4‑dinitrophenyl‑β‑D‑glucopyranoside substrate [1]. In a separate study, multivalent derivatives built on the same trihydroxypiperidine monomer achieved substantially greater potency; the trivalent architecture (compound 12) produced a 2‑fold recovery of GCase activity in Gaucher patient fibroblasts bearing the L444P/L444P mutation at concentrations where the monovalent parent showed no measurable chaperone effect [2]. This multivalency‑driven potency amplification (class‑level inference) indicates that the monomeric scaffold serves as a validated starting point but is outperformed by its multivalent conjugates for chaperone applications.

glucocerebrosidase multivalent iminosugar Gaucher pharmacological chaperone

Piperidine‑3,4,5‑triol (Meso‑2) Shows No Inhibition of Human GCase or Fabrazyme, in Contrast to DNJ‑Derived Drugs Miglustat and Migalastat

In head‑to‑head enzymatic profiling across four glycosidases, meso‑2 piperidine‑3,4,5‑triol (compound 4) exhibited no inhibition of human lysosomal GCase (β‑glucocerebrosidase) and no inhibition of Fabrazyme (α‑galactosidase A) up to the highest concentration tested [1]. In contrast, the clinically used DNJ‑derived iminosugars miglustat (N‑butyl‑DNJ) and migalastat (DGJ) are potent inhibitors of GCase (miglustat) and α‑galactosidase A (migalastat), respectively, with reported Ki values in the nanomolar range [2]. This differential profile means that piperidine‑3,4,5‑triol can serve as a selectivity control or as a starting scaffold for building target‑specific inhibitors without the inherent polypharmacology of DNJ/DGJ cores.

selectivity profiling off‑target glycosidase iminosugar specificity

Synthetic Accessibility: Three‑Step Cascade from Pentoses Achieves Highest Reported Yields for Piperidine‑3,4,5‑triol Diastereomers

A one‑pot amination‑cyclisation cascade methodology enables the synthesis of meso‑1, meso‑2, and 3L piperidine‑3,4,5‑triol stereoisomers in three steps from commercially available pentoses (D‑ribose, D‑xylose, L‑arabinose) with overall yields of 67–71% for the parent compounds and 47–72% for N‑alkyl derivatives [1]. The reported yields for meso‑2 (71% from D‑xylose) and 3L (67% from L‑arabinose) are the highest reported to date for these diastereomers [1]. By comparison, traditional multi‑step syntheses of 1‑deoxynojirimycin (DNJ) from D‑glucose typically require 7–10 steps with overall yields below 20% [2]. This synthetic efficiency translates into lower cost‑per‑gram for procurement and greater feasibility of analog library generation.

iminosugar synthesis one‑pot cascade procurement economics

Where Piperidine‑3,4,5‑triol Delivers Procurement‑Relevant Advantage Over Alternative Iminosugars


Lysosomal Storage Disease Pharmacological Chaperone Screening: Fabry Disease Program

The N‑phenylethyl‑meso‑1 derivative 19 (Ki = 46 μM, Fabrazyme) and N‑hydroxyethyl‑meso‑1 derivative 23 (Ki = 46 μM) provide starting points for Fabry pharmacological chaperone development that are structurally simpler than migalastat (DGJ). The piperidine‑3,4,5‑triol scaffold lacks the C‑2 hydroxymethyl group, reducing hydrogen‑bonding complexity and potentially improving blood–brain barrier penetration for neuropathic Fabry variants. The 10‑fold selectivity of 19 for α‑galactosidase over β‑galactosidase (Ki = 490 μM) [1] offers a selectivity window not readily achievable with the DGJ core.

β‑Galactosidase‑Targeted Probe Development for Bacterial and Human Enzymes

meso‑2 piperidine‑3,4,5‑triol (compound 4) is a potent β‑galactosidase inhibitor (Ki = 4.2 μM) with no detectable cross‑reactivity against Fabrazyme or GCase [1]. This selectivity profile makes it an attractive warhead for activity‑based probes targeting bacterial LacZ or human lysosomal β‑galactosidase (GLB1) in senescence‑associated β‑galactosidase (SA‑β‑gal) assays, where off‑target inhibition of other lysosomal glycosidases must be minimized.

Multivalent Iminosugar Construction for Gaucher Disease Chaperone Therapy

The trihydroxypiperidine monomer is a validated anchor for click‑chemistry‑mediated multimerization. Trivalent derivative 12 achieved a 2‑fold recovery of GCase activity in L444P/L444P Gaucher patient fibroblasts, whereas the monovalent parent compound showed no chaperone effect [2]. Procurement of the azide‑ or alkyne‑terminated piperidine‑3,4,5‑triol building block enables rapid assembly of multivalent architectures with potencies exceeding those of monomeric iminosugars such as miglustat in chaperone assays.

Iminosugar Library Synthesis and Structure–Activity Relationship (SAR) Expansion

The three‑step one‑pot cascade synthesis of piperidine‑3,4,5‑triol diastereomers from pentoses (67–71% overall yield) [1] enables cost‑effective generation of stereochemically diverse iminosugar libraries. The N‑alkylation step can incorporate phenylethyl, propargyl, butyl, or hydroxyethyl groups in a single additional step (47–72% yield), allowing systematic exploration of N‑substituent effects on glycosidase selectivity without the synthetic burden associated with DNJ or DGJ analog synthesis.

Quote Request

Request a Quote for Piperidine-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.